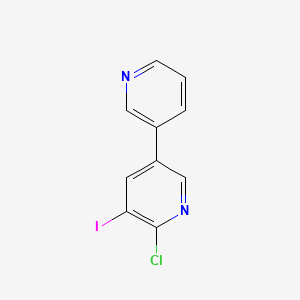
6-Chloro-5-iodo-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-iodo-3,3’-bipyridine is a heterocyclic organic compound with the molecular formula C${10}$H${6}$ClIN$_{2}$. This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of chlorine and iodine atoms on the bipyridine structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Halogenation of 3,3’-bipyridine: : One common method to synthesize 6-Chloro-5-iodo-3,3’-bipyridine involves the halogenation of 3,3’-bipyridine. This process typically uses N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
-
Cross-Coupling Reactions: : Another synthetic route involves the use of cross-coupling reactions such as the Suzuki-Miyaura coupling. This method employs palladium catalysts and boronic acid derivatives to introduce the chlorine and iodine substituents onto the bipyridine core.
Industrial Production Methods
Industrial production of 6-Chloro-5-iodo-3,3’-bipyridine typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 6-Chloro-5-iodo-3,3’-bipyridine can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the iodine atom can be reduced to an iodide ion using reducing agents like sodium borohydride.
-
Coupling Reactions: : The bipyridine core allows for various coupling reactions, including Heck and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-5-iodo-3,3’-bipyridine, while reduction of the iodine atom can produce 6-chloro-3,3’-bipyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Chloro-5-iodo-3,3’-bipyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new ligands for catalysis and coordination chemistry.
Biology
In biological research, this compound can be used to study the interactions between bipyridine derivatives and biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, 6-Chloro-5-iodo-3,3’-bipyridine is explored for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism by which 6-Chloro-5-iodo-3,3’-bipyridine exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,3’-bipyridine: Lacks the iodine substituent, making it less versatile in certain synthetic applications.
5-Iodo-3,3’-bipyridine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
3,3’-Bipyridine: The parent compound without any halogen substituents, used as a basic building block in organic synthesis.
Uniqueness
6-Chloro-5-iodo-3,3’-bipyridine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in synthetic chemistry. These substituents allow for selective functionalization and the formation of complex molecular architectures, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H6ClIN2 |
|---|---|
Molekulargewicht |
316.52 g/mol |
IUPAC-Name |
2-chloro-3-iodo-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI-Schlüssel |
MHMVPQMKLLOQCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


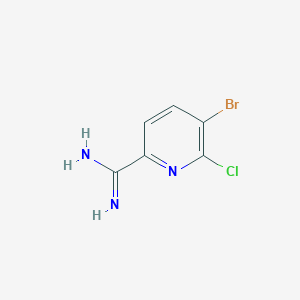
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
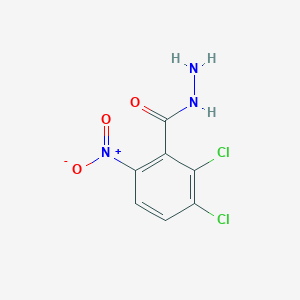
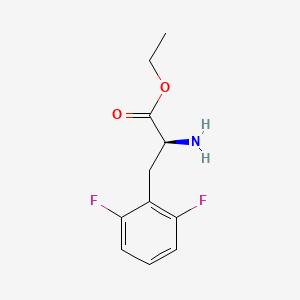




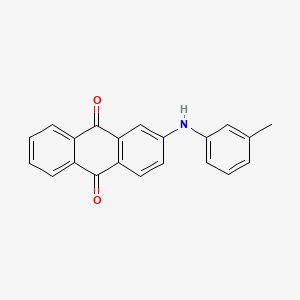
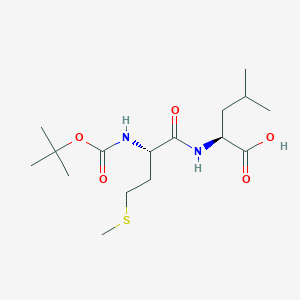
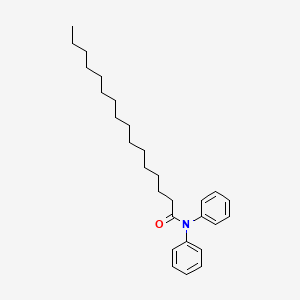

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

